3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
This compound is a structurally complex purine-pyrimidine hybrid featuring a pyrimido[1,2-g]purine fused ring system. Key substituents include a 4-chlorophenylmethyl group at position 3, a cyclohexyl group at position 9, and methyl groups at positions 1 and 5. Its molecular formula is C₂₃H₂₆ClN₅O₂ (calculated molecular weight: 440.94 g/mol), distinguishing it from simpler purine derivatives. The cyclohexyl and chlorophenyl groups likely enhance lipophilicity and influence receptor binding, while the fused ring system may confer rigidity and electronic effects critical for biological activity .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN5O2/c1-15-12-27(18-6-4-3-5-7-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-8-10-17(24)11-9-16/h8-11,15,18H,3-7,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDDYEBCPWTYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimido[1,2-g]purine core, followed by the introduction of the chlorophenylmethyl and cyclohexyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Synthetic Routes and Cyclization Reactions
The pyrimido-purine-dione core is likely synthesized via cyclocondensation of pyrimidine and purine precursors. Key steps include:
-
Core Formation :
- Cyclization of substituted pyrimidine intermediates with purine derivatives under thermal or catalytic conditions.
- Example: Patent US8841312B2 describes fused pyrimidine systems synthesized via [4+2] cycloaddition or nucleophilic substitution at reactive positions .
- Use of coupling agents (e.g., EDCl, DCC) to form amide bonds between precursors .
-
Substituent Introduction :
- Cyclohexylation : Alkylation of a purine nitrogen using cyclohexyl halides (e.g., cyclohexyl bromide) in the presence of a base (e.g., K₂CO₃) .
- Methylation : Methyl groups at positions 1 and 7 are introduced via quaternization with methyl iodide or dimethyl sulfate .
- 4-Chlorobenzyl Attachment : Achieved via nucleophilic substitution or Suzuki-Miyaura coupling using a 4-chlorobenzyl boronic acid derivative .
Dione Moieties (2,4-dione)
- Reduction : The dione groups may undergo selective reduction to diols using agents like NaBH₄ or LiAlH₄, though steric hindrance from the fused rings may limit reactivity .
- Hydrolysis : Resistance to hydrolysis under mild acidic/basic conditions due to aromatic stabilization, though strong acids (e.g., H₂SO₄) may degrade the core.
4-Chlorobenzyl Group
- Nucleophilic Aromatic Substitution :
Degradation Pathways
- Thermal Decomposition :
- Photolysis :
Catalytic and Cross-Coupling Reactions
Stability and Compatibility
- pH Stability :
- Stable in neutral conditions (pH 6–8); decomposes in strong acids (pH < 2) or bases (pH > 12).
- Solubility :
Key Research Findings
- Synthetic Optimization :
- Biological Relevance :
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key features of the target compound with structurally related analogs:
Spectroscopic Comparisons
- ¹H NMR : ’s compound 9b shows aromatic proton signals at δ 7.56–7.23 ppm , while the target compound’s cyclohexyl and methyl groups would exhibit upfield shifts (δ 1.0–2.5 ppm) for aliphatic protons.
- Stability : The fully saturated pyrimidine ring in the target compound may confer greater metabolic stability compared to the aromatic pyrido-purine system in 9b .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The cyclohexyl group’s steric effects may reduce off-target interactions compared to smaller substituents (e.g., tetrahydropyranyl in ) .
Biological Activity
3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This article focuses on the biological activity of this specific compound, including its mechanisms of action and potential therapeutic uses.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Pyrimidine derivatives exhibit a wide range of biological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The specific compound under study has shown promising results in various biological assays.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For example:
- Mechanism : The compound may exert its anticancer effects through the inhibition of specific enzymes involved in cell proliferation and survival. It has been suggested that similar compounds can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes .
- Case Study : A study on related pyrimidine compounds indicated that they exhibited significant antiproliferative activity against various cancer cell lines such as HeLa cells with IC50 values ranging from 0.69 to 11 μM .
Antiviral Activity
Pyrimidines are also known for their antiviral properties. The mechanism often involves the inhibition of viral replication by targeting viral polymerases or other enzymes critical for the viral life cycle.
Antibacterial and Antifungal Activity
Some derivatives have demonstrated antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Research Findings
Several research findings support the biological activity of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
